![molecular formula C12H13BrFNO B5752872 N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide](/img/structure/B5752872.png)
N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide, commonly known as BFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. BFC belongs to the class of cyclopentanecarboxamide derivatives and has been found to possess a wide range of biological activities, making it a promising candidate for developing novel drugs.
Mechanism of Action
The mechanism of action of BFC is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. BFC has been found to exhibit selectivity towards specific enzymes, which makes it a promising candidate for developing targeted therapies.
Biochemical and Physiological Effects
BFC has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. BFC has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
BFC has several advantages for use in lab experiments, including its high potency, selectivity, and ease of synthesis. However, BFC also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on BFC, including:
1. Developing BFC derivatives with improved potency and selectivity towards specific enzymes.
2. Investigating the potential applications of BFC in treating various diseases such as cancer, inflammatory diseases, and viral infections.
3. Studying the mechanism of action of BFC in greater detail to understand its interactions with enzymes and other biological molecules.
4. Developing new methods for synthesizing BFC and its derivatives to improve their yield and purity.
5. Exploring the potential of BFC as a tool for studying enzyme function and regulation.
Conclusion
BFC is a promising compound with potential applications in medicinal chemistry and drug discovery. Its inhibitory activity against various enzymes, anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for developing novel drugs. Further research is needed to fully understand the mechanism of action of BFC and its potential applications in treating various diseases.
Synthesis Methods
BFC can be synthesized using various methods, including the reaction of 4-bromo-2-fluoroaniline with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then subjected to purification by column chromatography to obtain pure BFC.
Scientific Research Applications
BFC has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against various enzymes such as proteases, kinases, and phosphodiesterases, making it a potential candidate for developing drugs targeting these enzymes. BFC has also been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, which further adds to its potential applications in drug discovery.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-9-5-6-11(10(14)7-9)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTSJBZYDBSZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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